molecular formula C20H19ClFN3O3 B6543451 2-chloro-N-{2-[(4-cyclopropaneamidophenyl)formamido]ethyl}-6-fluorobenzamide CAS No. 1040673-97-9

2-chloro-N-{2-[(4-cyclopropaneamidophenyl)formamido]ethyl}-6-fluorobenzamide

Cat. No.: B6543451
CAS No.: 1040673-97-9
M. Wt: 403.8 g/mol
InChI Key: SXBVUXFUSMDJGF-UHFFFAOYSA-N
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Description

2-chloro-N-{2-[(4-cyclopropaneamidophenyl)formamido]ethyl}-6-fluorobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a chloro group, a fluorobenzamide moiety, and a cyclopropaneamidophenyl group. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{2-[(4-cyclopropaneamidophenyl)formamido]ethyl}-6-fluorobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Fluorobenzamide Core: The initial step involves the synthesis of the 6-fluorobenzamide core through a nucleophilic substitution reaction, where a fluorine atom is introduced into the benzamide ring.

    Introduction of the Chloro Group: The chloro group is then introduced via a chlorination reaction, often using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Cyclopropaneamidophenyl Group: The final step involves the coupling of the cyclopropaneamidophenyl group to the fluorobenzamide core through an amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{2-[(4-cyclopropaneamidophenyl)formamido]ethyl}-6-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The chloro and fluoro groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

2-chloro-N-{2-[(4-cyclopropaneamidophenyl)formamido]ethyl}-6-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-[(4-cyclopropaneamidophenyl)formamido]ethyl}-6-fluorobenzamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-{2-[(4-cyclopropaneamidophenyl)formamido]ethyl}-4-fluorobenzamide: Similar structure but with a different position of the fluorine atom.

    2-chloro-N-{2-[(4-cyclopropaneamidophenyl)formamido]ethyl}-6-bromobenzamide: Similar structure but with a bromine atom instead of fluorine.

    2-chloro-N-{2-[(4-cyclopropaneamidophenyl)formamido]ethyl}-6-iodobenzamide: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The uniqueness of 2-chloro-N-{2-[(4-cyclopropaneamidophenyl)formamido]ethyl}-6-fluorobenzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluoro groups, along with the cyclopropaneamidophenyl moiety, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-N-[2-[[4-(cyclopropanecarbonylamino)benzoyl]amino]ethyl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3O3/c21-15-2-1-3-16(22)17(15)20(28)24-11-10-23-18(26)12-6-8-14(9-7-12)25-19(27)13-4-5-13/h1-3,6-9,13H,4-5,10-11H2,(H,23,26)(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBVUXFUSMDJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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